molecular formula C8H15NO B3169273 2-Azabicyclo[2.2.2]octan-1-ylmethanol CAS No. 936545-65-2

2-Azabicyclo[2.2.2]octan-1-ylmethanol

Cat. No.: B3169273
CAS No.: 936545-65-2
M. Wt: 141.21 g/mol
InChI Key: HVYZMMLSXWDJLJ-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octan-1-ylmethanol ( 936545-65-2 ) is a chemical building block of interest in advanced research and development. This compound features a bicyclo[2.2.2]octane scaffold bridged by a nitrogen atom and functionalized with a hydroxymethyl group, giving it a molecular formula of C 8 H 15 NO and a molecular weight of 141.21 g/mol . Its rigid, three-dimensional structure makes it a valuable synthon in medicinal chemistry for the synthesis of more complex molecules, potentially serving as a key intermediate in the exploration of new therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access related compounds, such as the hydrochloride salt (CAS 1630906-36-3 ), to broaden their investigative work. For detailed structural and spectroscopic data, researchers are encouraged to consult public chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.2.2]octan-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-3-1-7(2-4-8)5-9-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYZMMLSXWDJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291802
Record name 2-Azabicyclo[2.2.2]octane-1-methanol
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Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936545-65-2
Record name 2-Azabicyclo[2.2.2]octane-1-methanol
Source CAS Common Chemistry
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Record name 2-Azabicyclo[2.2.2]octane-1-methanol
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Record name 2-azabicyclo[2.2.2]octan-1-ylmethanol
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Advanced Synthetic Methodologies for 2 Azabicyclo 2.2.2 Octan 1 Ylmethanol and Analogues

Strategic Approaches to the 2-Azabicyclo[2.2.2]octane Core Construction

The construction of the isoquinuclidine framework is a significant challenge in synthetic organic chemistry. The inherent ring strain and the need for precise control over multiple stereocenters have driven the development of diverse and innovative synthetic solutions. These strategies range from powerful cycloaddition reactions that form the bicyclic system in a single step to multi-step sequences that build the ring system from simpler, acyclic, or monocyclic precursors.

The Diels-Alder reaction stands as one of the most powerful and widely employed methods for constructing the isoquinuclidine core. thieme-connect.com This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile, efficiently forming the six-membered ring of the bicyclic system. The use of 1,2-dihydropyridines (1,2-DHPs) as the diene component is a well-established and direct route to the isoquinuclidine skeleton. thieme-connect.com

The versatility of the Diels-Alder approach allows for the synthesis of highly substituted isoquinuclidines with excellent regio- and stereoselectivity. nih.gov Reactions involving activated dienophiles often proceed under thermal conditions, while less reactive alkenes may require the use of Lewis acid catalysts to facilitate the cycloaddition. nih.gov Asymmetric catalysis, employing either transition-metal catalysts or organocatalysts, has been successfully applied to produce enantiomerically enriched isoquinuclidine ring systems. thieme-connect.com

Recent advancements have expanded the scope of dienes beyond traditional 1,2-DHPs. For instance, a novel strategy utilizes copper-catalyzed dearomative Diels-Alder reactions of cyclic amidines with indoles to diastereoselectively synthesize indoline-fused isoquinuclidines. acs.orgnih.gov This method avoids the use of potentially unstable dihydropyridines and activated alkenes. acs.org Another innovative approach uses an organocatalyzed Diels-Alder reaction of an N-protected dihydropyridine (B1217469) with acrolein, which acts as a "ketene equivalent". rsc.org This is followed by a visible-light photoredox cleavage to generate an N-protected isoquinuclidinone, providing rapid access to the core structure. rsc.org

Table 1: Examples of Diels-Alder Reactions in Isoquinuclidine Synthesis

DieneDienophileConditionsProduct TypeReference
1,2-DihydropyridinesElectron-deficient alkenesThermal or Lewis Acid CatalysisHighly substituted isoquinuclidines nih.gov
N-protected dihydropyridineAcroleinOrganocatalyst, then Ru-catalyzed photoredox cleavageN-protected isoquinuclidinone rsc.org
Cyclic amidinesIndolesCopper catalystIndoline-fused isoquinuclidines acs.orgnih.gov
Methyleneurethan (in situ)1,3-CyclohexadieneN/A2-Carbethoxy-2-azabicyclo[2.2.2]oct-5-ene researchgate.net
1-Methyl-2(1H)-pyridoneMaleic anhydrideN/AIsoquinuclidine adduct researchgate.net

Radical cyclizations offer a powerful alternative for the synthesis of azabicyclic frameworks, including the 2-azabicyclo[2.2.2]octane system. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form one or more rings. A key strategy in this area is atom-transfer radical cyclization (ATRC), where a radical is generated by the homolytic cleavage of a carbon-halogen bond. mdpi.com

In a formal synthesis of quinine, a stereocontrolled manganese-mediated radical addition of an alkyl iodide to a chiral N-acylhydrazone was employed to create a key C-C bond. nih.gov The subsequent elaboration involved two sequential cyclizations to complete the azabicyclo[2.2.2]octane ring system. nih.gov This highlights the utility of radical reactions in constructing complex molecules with high stereocontrol. However, the compatibility of certain functional groups, such as pyridines and alkenes, can be a limitation in these radical processes. nih.gov

Tandem radical reactions have also been developed, where an initial intermolecular radical addition triggers a subsequent intramolecular cyclization or rearrangement. For example, the addition of thiols to 7-azabicyclo[2.2.1]heptadienes can lead to 7-thio-substituted 2-azabicyclo[2.2.1]hept-5-enes through a tandem intermolecular radical addition followed by a homoallylic radical rearrangement. researchgate.net While this specific example leads to a related [2.2.1] system, it demonstrates the potential of radical rearrangements in constructing azabicyclic cores. An unexpected radical 4-exo cyclization of bicyclo[2.2.2]octene derivatives has also been described, leading to a highly condensed tricyclo[3.3.1.0(2,7)]nonane skeleton containing a cyclobutane (B1203170) ring. researchgate.net

Multi-step syntheses provide a highly versatile and controllable approach to the 2-azabicyclo[2.2.2]octane core, starting from simple and readily available materials. These routes allow for the gradual and systematic construction of the target molecule, with opportunities for purification and modification at each stage.

An efficient four-step synthesis of isoquinuclidine has been demonstrated starting from p-aminobenzoic acid (PABA). researchgate.net The sequence involves hydrogenation of PABA, followed by thermal epimerization and cyclization to form a bicyclic lactam. researchgate.net Subsequent reduction of the lactam furnishes the desired bicyclic amine. researchgate.net Another approach involves the alkylation of an imine derived from a pyridine (B92270) derivative, followed by a ring-opening/aminocyclization sequence to yield 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane. nih.gov

Functional group interconversions (FGIs) are fundamental to multi-step organic synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reaction steps or to install the final desired functionality. fiveable.menumberanalytics.com In the context of azabicyclo[2.2.2]octane synthesis, common FGIs include reductions, oxidations, and substitutions. imperial.ac.uk

A critical FGI is the reduction of an amide (or lactam) to an amine, which is often a key final step in constructing the isoquinuclidine core, as seen in the synthesis from PABA where a bicyclic lactam is reduced using Red-Al. researchgate.net The reduction of nitriles and azides also provides access to the crucial amine functionality. vanderbilt.edu For instance, an alcohol can be converted to a good leaving group (like a sulfonate ester), which is then displaced by an azide (B81097) ion. The resulting azide is subsequently reduced to the amine. vanderbilt.edu

The conversion of a nitro group, while a common transformation in organic synthesis, is less specifically documented in the direct synthesis of the 2-azabicyclo[2.2.2]octane core in the provided search results. However, the general principles of FGI are broadly applicable. For example, the Curtius reaction, which transforms a carboxylic acid into an amine via an acyl azide intermediate, has been used in the modification of related bicyclic systems. nih.gov

Table 2: Common Functional Group Interconversions in Bicyclic Amine Synthesis

Starting Functional GroupReagent(s)Resulting Functional GroupReference
Bicyclic Lactam (Amide)Red-AlBicyclic Amine researchgate.net
Carboxylic AcidCurtius ReactionAmine nih.gov
Alcohol1. Mesylation 2. LiBrBromide nih.gov
AlcoholSwern OxidationAldehyde nih.gov
AzideH₂, Pd/C or Ph₃PAmine vanderbilt.edupwr.edu.pl
NitrileLiAlH₄ or H₂, PtO₂/CAmine vanderbilt.edu

Dynamic cyanide addition reactions, often as part of a Strecker-type synthesis, represent a key strategy for preparing precursors to the 2-azabicyclo[2.2.2]octane ring system. researchgate.netresearchgate.net This methodology has been successfully applied to the synthesis of 1-cyano-2-aza-[2.2.2]bicyclooctanes from corresponding cyclohexanone (B45756) derivatives. researchgate.net

The key step in these syntheses is often a tandem Strecker reaction and intramolecular nucleophilic cyclization of a ketone that possesses a leaving group at a suitable position. researchgate.net The reversibility of the cyanide addition to an imine intermediate is advantageous, as it can allow for the complete conversion of the starting material without needing enantioselective synthesis, because cyclization may only occur from one diastereomer. ugent.be These cyano-substituted azabicycles can then be further elaborated into a variety of derivatives. researchgate.net

Rearrangement reactions provide another powerful avenue for the synthesis and modification of azabicyclic scaffolds. These reactions can lead to significant changes in the carbon skeleton, often establishing complex ring systems from more easily accessible precursors.

In the synthesis of azabicyclic systems, radical-induced rearrangements are a notable strategy. For example, a free-radical induced rearrangement of an azanortricyclanol has been used as a route to 6-substituted 2-azabicyclo[2.2.1]hept-5-enes. researchgate.net Ring-rearrangement metathesis (RRM) has also emerged as a versatile tool. beilstein-journals.org For instance, an N-allylated bicyclo[2.2.1] system was subjected to RRM to produce a tricyclic aza compound in excellent yield. beilstein-journals.org

Electrophilic addition to unsaturated azabicyclic precursors can also induce skeletal rearrangements. Reactions of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with NBS in wet DMSO can yield mixtures of unrearranged and rearranged products, the latter being 2-azabicyclo[2.1.1]hexane derivatives. researchgate.net Similarly, nitrogen participation during the addition of hypohalous acids to azabicyclo[2.2.2]oct-5-enes can lead to rearranged 2-azabicyclo[3.2.1]octane structures, depending on the nature of the nitrogen protecting group. researchgate.net These examples underscore the utility of rearrangement reactions in accessing diverse azabicyclic frameworks.

Multi-Step Synthetic Routes from Readily Available Precursors

Enantioselective Synthesis and Stereochemical Control in 2-Azabicyclo[2.2.2]octane Derivatization

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of enantioselective synthetic routes to access specific stereoisomers of 2-azabicyclo[2.2.2]octane derivatives is of paramount importance. A key strategy for achieving this is through asymmetric Diels-Alder reactions, which can establish the core bicyclic framework with high stereocontrol.

One notable approach involves the Diels-Alder reaction between a 1,2-dihydropyridine and a chiral dienophile, catalyzed by a chiral Lewis acid. For instance, the reaction of 1-(phenoxycarbonyl)-1,2-dihydropyridine with N-acryloyl-(4S)-4-benzyloxazolidin-2-one can be catalyzed by a titanium-TADDOLate complex to yield the corresponding endo-(7R)-adduct with high diastereoselectivity (up to 92% de). pwr.edu.pl Alternatively, using a Cu(OTf)₂/bis(oxazoline) catalyst with the opposite enantiomer of the dienophile can furnish the endo-(7S)-adduct with even higher diastereoselectivity (up to 97% de). pwr.edu.pl These cycloadducts can then be further elaborated to the desired 2-azabicyclo[2.2.2]octan-1-ylmethanol.

Another powerful strategy for achieving enantioselectivity is through the desymmetrization of prochiral meso-compounds. For example, enzymatic desymmetrization of a prochiral meso-2-azabicyclo[2.2.2]octane diester can provide an optically active isoquinuclidine derivative with four chiral centers in a single step. researchgate.net

Stereochemical control is also crucial in the functionalization of the pre-formed 2-azabicyclo[2.2.2]octane core. The synthesis of enantiopure 3-quinuclidinone analogues, which are structurally related to the target compound, has been achieved from commercially available quincorine (B1366806) and quincoridine. researchgate.net In these syntheses, nucleophilic additions to the carbonyl group showed a preference for attack from the more sterically hindered endo π-face, a phenomenon that can be exploited to control the stereochemistry at newly formed chiral centers. researchgate.net

The table below summarizes key findings in the enantioselective synthesis of 2-azabicyclo[2.2.2]octane derivatives.

DieneDienophileCatalyst/MethodDiastereomeric Excess (de)Reference
1-(Phenoxycarbonyl)-1,2-dihydropyridineN-acryloyl-(4S)-4-benzyloxazolidin-2-oneTitanium-(2R,3R)-TADDOLateup to 92% pwr.edu.pl
1-(Phenoxycarbonyl)-1,2-dihydropyridineN-acryloyl-(4R)-4-benzyloxazolidin-2-oneCu(OTf)₂/(4S,4'S)-bis(oxazoline)up to 97% pwr.edu.pl
Prochiral meso-diester-Enzymatic desymmetrizationHigh enantioselectivity researchgate.net

Scalable Preparation Methods for this compound

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, including cost-effectiveness, safety, and operational simplicity. For this compound, scalable synthetic routes often rely on readily available starting materials and robust chemical transformations.

The synthesis of 2-azabicyclo[2.2.2]octane-1-carboxylic acid, the direct precursor to the target alcohol, has also been reported through a practical route. acs.org This involves a tandem Strecker reaction and intramolecular nucleophilic cyclization of a ketone bearing a leaving group at the δ-position. acs.org The resulting 2-benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile can be hydrolyzed and deprotected to afford the desired carboxylic acid. acs.org

The final step in a scalable synthesis of this compound is the reduction of the corresponding carboxylic acid or its ester derivative. This transformation can be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether. researchgate.net

The following table outlines a potential scalable synthetic route to this compound based on reported methods for the core and related structures.

Starting MaterialKey Intermediate(s)Final StepOverall YieldReference(s)
p-Aminobenzoic acid4-Aminocyclohexanecarboxylic acid, 2-Azabicyclo[2.2.2]octan-3-oneFurther functionalization and reduction- researchgate.net
Ketone with δ-leaving group2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile, 2-Azabicyclo[2.2.2]octane-1-carboxylic acidReduction of carboxylic acid- acs.org

Chemical Derivatization and Structural Modification of the 2 Azabicyclo 2.2.2 Octan 1 Ylmethanol Framework

Design and Synthesis of Conformationally Restricted Analogues

The rigid nature of the 2-azabicyclo[2.2.2]octane nucleus is a key feature in the design of conformationally restricted analogues of known pharmacologically active compounds. By incorporating this scaffold, the conformational flexibility of a molecule is reduced, which can lead to increased potency and selectivity for a specific biological target.

One area of exploration has been in the development of analogues for prodine-type analgesics. Researchers have synthesized derivatives where the piperidine (B6355638) ring of the analgesic is constrained in a boat form by the 2-azabicyclo[2.2.2]octane nucleus. One such compound, 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane, demonstrated significant analgesic activity. nih.gov

Similarly, this scaffold has been used to create conformationally rigid kappa-opioid receptor (KOR) agonists. The synthesis of 2,5-diazabicyclo[2.2.2]octanes, which feature a defined dihedral angle of the ethylenediamine pharmacophore, has been a key strategy. rsc.org The stereoselective synthesis of these compounds allows for precise control over the spatial arrangement of key functional groups, which is crucial for receptor affinity and agonist activity. rsc.org These studies highlight how the fixed geometry of the azabicyclic system is instrumental in designing molecules with specific conformational requirements for biological activity.

Elaboration into Epibatidine Derivatives and Related Systems

Epibatidine, an alkaloid originally isolated from the skin of the frog Epipedobates tricolor, is a potent analgesic that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. arkat-usa.orgnih.govgoogle.com Its high toxicity, however, has driven extensive research into developing safer and more selective analogues. nih.govgoogle.com The 2-azabicyclo[2.2.2]octane skeleton has been utilized as a structural mimic of the 7-azabicyclo[2.2.1]heptane core found in epibatidine to explore new chemical space for nAChR ligands.

The synthesis of these analogues often involves the construction of the bicyclic core followed by the introduction of the characteristic pyridyl moiety. One approach involves the preparation of 1-cyano-2-aza- mdpi.commdpi.commdpi.combicyclooctanes through a dynamic cyanide addition reaction from corresponding cyclohexanone (B45756) precursors. researchgate.net These cyano-derivatives serve as versatile intermediates that can be further elaborated to introduce the pyridyl group, leading to a novel class of epibatidine derivatives. researchgate.net The modification of the bicyclic framework, for instance by expanding from a [2.2.1] to a [2.2.2] system, alters the conformational profile and the distance between key pharmacophoric elements, which can significantly impact binding affinity and selectivity for different nAChR subtypes. arkat-usa.org

Preparation of Heterocyclic Conjugates (e.g., Triazole-Based Derivatives)

The conjugation of the 2-azabicyclo[2.2.2]octane framework with other heterocyclic systems is a common strategy to develop new molecules with unique biological properties. The 1,2,3-triazole ring, often introduced via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, is a particularly popular choice. nih.govresearchgate.netmdpi.com Triazoles are chemically stable and can participate in various non-covalent interactions, making them effective linkers or pharmacophoric elements. mdpi.com

The general synthetic approach involves converting a hydroxyl or other suitable functional group on the azabicyclic scaffold into an azide (B81097). This azide intermediate is then reacted with a terminal alkyne bearing the desired second heterocyclic or functional moiety. nih.gov This modular approach allows for the creation of large libraries of diverse conjugates. While much of the published research focuses on related 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane scaffolds, the synthetic methodologies are readily adaptable to the 2-azabicyclo[2.2.2]octane system. nih.govresearchgate.net These studies have produced monomeric, dimeric, and trimeric derivatives that have been investigated for various biological activities, including antiproliferative effects. nih.govresearchgate.net

Introduction of Sulfonamide and Other Functional Moieties

The incorporation of a sulfonamide group onto the 2-azabicyclo[2.2.2]octane scaffold has yielded compounds with significant biological activity. This functional group is a well-known pharmacophore present in a wide range of therapeutic agents. mdpi.comnih.gov

A notable application is the development of presenilin-1 (PSEN-1) selective γ-secretase inhibitors. ucl.ac.ukresearchgate.net In this context, a series of 2-azabicyclo[2.2.2]octane sulfonamides were designed and synthesized. ucl.ac.ukresearchgate.net Computational modeling suggested that an exo isomer of the bicyclic core would provide a desirable "U" shaped conformation between the aryl sulfonamide and another aryl substituent, which was deemed crucial for potency and selectivity. ucl.ac.uk The synthesis typically involves an aza-Diels-Alder reaction to construct the core, followed by reaction with an appropriate sulfonyl chloride. mdpi.comucl.ac.uk This work led to the identification of compounds with low nanomolar potency and high selectivity for the target enzyme complex. ucl.ac.ukresearchgate.net

The general synthesis of these sulfonamides involves reacting the primary or secondary amine of the azabicyclic core with a sulfonyl chloride in the presence of a base. mdpi.comnih.gov This straightforward reaction allows for the introduction of a wide variety of aryl and heteroaryl sulfonamide moieties, enabling extensive SAR studies. mdpi.com

Compound IDBicyclic Core IsomerR Group (Sulfonamide)Potency (IC50)Selectivity
(+)-13b Exo4-ChlorophenylLow nanomolar>350-fold vs PSEN2
13c ExoNot SpecifiedHighModerate
13k ExoNot SpecifiedHighModerate

This table presents a selection of 2-azabicyclo[2.2.2]octane sulfonamides developed as γ-secretase inhibitors. Data adapted from research on PSEN-1 selective inhibitors. ucl.ac.ukresearchgate.net

Exploration of N-Substituted and Other Functionalized Derivatives

Modification of the nitrogen atom at the 2-position and functionalization at other sites of the 2-azabicyclo[2.2.2]octane ring are key strategies for modulating the physicochemical and pharmacological properties of these compounds.

N-substitution is a common and synthetically accessible modification. For example, N-methylation is frequently employed, as seen in the development of prodine analogues. nih.gov The substituent on the nitrogen can influence factors such as basicity, lipophilicity, and steric interactions with the target receptor.

Beyond N-substitution, the core framework can be further functionalized. For instance, a series of novel 2-azabicyclo[2.2.2]octane derivatives were synthesized and evaluated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6). nih.gov These efforts involved exploratory chemistry to modify various positions on the bicyclic ring, leading to the identification of potent and selective inhibitors. nih.gov The synthesis of such functionalized derivatives can be achieved through multi-step sequences, sometimes involving an intramolecular SN2 ring opening of an epoxide by an amide anion to form the core ring system. researchgate.net These diverse synthetic routes provide access to a wide range of functionalized derivatives for biological screening. researchgate.netresearchgate.net

Derivative TypeSynthetic StrategyApplication/Target
N-Methyl Derivatives Reductive amination or alkylationAnalgesics
ELOVL6 Inhibitors Multi-step synthesis, modification of lead compoundMetabolic disorders
Carboxylic Acids Diels-Alder reaction followed by transformationsConstrained amino acid analogues

This table summarizes different types of functionalized 2-azabicyclo[2.2.2]octane derivatives and their applications.

Mechanistic and Reactivity Studies of 2 Azabicyclo 2.2.2 Octan 1 Ylmethanol and Its Structural Congeners

Detailed Investigation of Reaction Mechanisms for Bicyclo[2.2.2]octane Formation

The construction of the 2-azabicyclo[2.2.2]octane core is a pivotal step in the synthesis of its derivatives. Various synthetic strategies have been developed, with the aza-Diels-Alder reaction being a prominent and extensively studied method. nih.govwalshmedicalmedia.com

One innovative approach involves a tungsten-promoted Diels-Alder reaction of pyridines with electron-deficient alkenes. nih.gov This method overcomes the inherent aromatic stability of pyridines, which typically renders them unreactive in such cycloadditions. The use of a π-basic tungsten complex facilitates the reaction under mild conditions, providing a direct route to a wide array of functionalized isoquinuclidines. nih.gov Furthermore, employing a chiral tungsten fragment allows for the synthesis of enantio-enriched 2-azabicyclo[2.2.2]octane derivatives. nih.gov

Another effective method is the three-component aza-Diels-Alder reaction, which can be catalyzed by molecular iodine under microwave irradiation. walshmedicalmedia.com This one-pot synthesis combines aromatic amines, aldehydes, and enones to efficiently produce 2-azabicyclo[2.2.2]octan-5-ones. walshmedicalmedia.com The reaction proceeds through the in-situ formation of an imine, which then acts as the dienophile in the [4+2] cycloaddition. walshmedicalmedia.com This method is noted for its simplicity and rapid reaction times. walshmedicalmedia.com

Intramolecular cyclizations also provide a viable route to the 2-azabicyclo[2.2.2]octane skeleton. For instance, the intramolecular SN2 ring opening of an epoxide by an amide anion has been successfully employed to create functionalized isoquinuclidines. clockss.orgresearchgate.net Additionally, the cyclization of N-chloramines in an acidic medium has been shown to be a regioselective method for forming this bicyclic system. cdnsciencepub.com

A four-step synthesis starting from p-aminobenzoic acid (PABA) has been reported as an improved route to isoquinuclidine. researchgate.net This process involves hydrogenation of PABA, followed by thermal epimerization and cyclization to form a bicyclic lactam, which is then reduced to the final 2-azabicyclo[2.2.2]octane. researchgate.net

Reactivity Patterns in the Bridged Azabicyclic System

The bridged structure of 2-azabicyclo[2.2.2]octane imparts unique reactivity to the molecule. lookchem.com The rigid framework influences the stereochemistry of reactions and the accessibility of the nitrogen atom's lone pair. The nitrogen atom in the isoquinuclidine system exhibits nucleophilic properties, participating in reactions such as alkylation and acylation.

The reactivity of the bridgehead amine has been a subject of study, particularly in comparison to other bicyclic systems. For example, studies comparing bicyclo[1.1.1]pentane-amine with bicyclo[2.2.2]octane-amine revealed that a combination of low steric hindrance and high intrinsic nucleophilicity contributes to the exceptional reactivity of the former. nih.gov These findings provide insights into how the geometry of the bicyclic system can fine-tune the reactivity of functional groups at the bridgehead position. nih.gov

The stability of the 2-azabicyclo[2.2.2]octane system also makes it a valuable building block in the synthesis of more complex molecules and pharmaceutical agents. lookchem.com Its rigid conformation is a desirable feature for designing molecules with specific spatial orientations.

Studies on Intramolecular Transformations and Rearrangements

The rigid yet strained framework of the 2-azabicyclo[2.2.2]octane system can facilitate unique intramolecular transformations and rearrangements. These reactions can lead to the formation of other complex heterocyclic structures.

One such rearrangement involves the participation of a sulphonamide nitrogen, leading to the efficient synthesis of the 6-azabicyclo[3.2.1]octane skeleton from a 2-azabicyclo[2.2.2]octane precursor. chem960.com Another documented rearrangement is of 1-(dichloroamino)apocamphane with aluminum chloride, which results in the formation of a 1-chloro-3,3-dimethyl-2-azabicyclo[2.2.2]octane derivative. acs.org

There is also evidence for the conversion of 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes, which is proposed to occur through a Wagner-Meerwein type of rearrangement. acs.org In some cycloaddition reactions of 3-oxidopyraziniums, the formation of 2,5-diazabicyclo[2.2.2]octanes is observed, and it is suggested that these can be formed via a rearrangement of an initially formed 3,8-diazabicyclo[3.2.1]octane. acs.orgnih.gov

A rare example of an intramolecular hydride shift of the researchgate.netbohrium.com type has been observed within a constrained bicyclo[2.2.2]octane framework during the Schmit fragmentation of a pentacyclic dione. rsc.org

Transition Metal-Catalyzed C-H Functionalization of Azabicyclic Rings (e.g., Borylation)

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of the 2-azabicyclo[2.2.2]octane core, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. sigmaaldrich.com This atom-economical approach is of significant interest for the late-stage modification of complex molecules. umich.edu

Iridium-catalyzed C-H borylation is a particularly effective method for creating carbon-boron bonds, which can then be further transformed into a variety of other functional groups. nih.govnih.gov This reaction is highly efficient and tolerates a broad range of substituents. umich.edu While steric effects typically dominate the regioselectivity in carbocyclic systems, electronic effects play a more significant role in heterocyclic compounds like 2-azabicyclo[2.2.2]octane. nih.govnih.gov The development of selective catalysts for the borylation of less-constrained substrates remains an active area of research. umich.edu

Rhodium-catalyzed asymmetric C-H functionalization has also been extensively developed, offering unique reactivity and selectivity. snnu.edu.cn These methods have been applied to a wide range of substrates, including the synthesis of complex functional molecules. snnu.edu.cn Other transition metals, such as palladium, ruthenium, cobalt, and silver, have also been employed in C-H activation strategies for the functionalization of various heterocyclic systems. nih.govacs.orgrsc.org

Below is a table summarizing some catalyst systems used in C-H functionalization reactions of heterocycles.

Catalyst SystemReaction TypeSubstrate ClassKey Features
Iridium complexes with bipyridine ligandsC-H BorylationHeteroarenesHigh efficiency, broad substrate tolerance, regioselectivity influenced by sterics and electronics. umich.edunih.govnih.gov
Rhodium complexesAsymmetric C-H FunctionalizationVarious heterocyclesUnique reactivity and selectivity, applicable to complex molecule synthesis. snnu.edu.cn
Cobalt complexesC-H BorylationFluoroarenesEnables meta-selective borylation. youtube.com
Silver catalyst with bisoxazoline (BOX) ligandC-H InsertionGeneralPromotes C-H insertion over C-N insertion in nitrene transfer reactions. acs.org
Ruthenium complexesC(sp²)–H Alkylation2-PhenylpyridineEffective for ortho-alkylation with secondary alkyl halides. nih.gov

Insights into Deprotonation Processes and Stereoselectivity

The stereoselective deprotonation of positions alpha to the nitrogen atom in azabicyclic systems, followed by reaction with an electrophile, is a key strategy for introducing substituents with high stereocontrol. The stereochemical outcome of these reactions is influenced by the nature of the protecting group on the nitrogen, the base used for deprotonation, and the reaction conditions.

For N-Boc protected pyrrolidines, a related system, stereoselective deprotonation using s-BuLi in the presence of a chiral ligand, followed by electrophilic substitution, can proceed with good yields and very high enantiomeric excesses. pwr.edu.pl The deprotonation is typically carried out at low temperatures, such as -78 °C, where the resulting lithium complexes are stable. pwr.edu.pl

In the context of synthesizing conformationally restricted kappa-opioid receptor (KOR) agonists based on a 2,5-diazabicyclo[2.2.2]octane scaffold, a key step was a Dieckmann-analogous cyclization. researchgate.net This process involved trapping an intermediate hemiketal anion, highlighting the importance of controlling reactive intermediates to achieve the desired stereochemistry. researchgate.net

The synthesis of 2-azabicyclo[3.2.1]octan-7-amines involved an intramolecular nucleophilic substitution of a sulfonamide, which was initiated by deprotonation with sodium hydride, leading to the formation of the bicyclic compound in good yield. researchgate.net These examples underscore the utility of deprotonation in constructing and functionalizing azabicyclic frameworks with a high degree of stereoselectivity.

Advanced Spectroscopic and Computational Characterization for Elucidating 2 Azabicyclo 2.2.2 Octan 1 Ylmethanol Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton NMR Spectroscopy (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of 2-azabicyclo[2.2.2]octane derivatives reveals characteristic chemical shifts and coupling patterns for the protons within the bicyclic core and any substituents. The rigid boat-like conformation of the cyclohexane (B81311) rings leads to distinct signals for axial and equatorial protons.

For instance, in derivatives of 2-azabicyclo[3.2.1]octane, a related bicyclic system, the bridgehead protons and those adjacent to the nitrogen atom typically appear in specific regions of the spectrum. In a study on triazoles based on 2-azabicycloalkanes, the ¹H NMR spectrum of a derivative showed complex multiplets for the bicyclic protons between 1.25 and 2.65 ppm. mdpi.com The protons on the carbon bearing the hydroxyl group in 2-Azabicyclo[2.2.2]octan-1-ylmethanol would be expected to appear as a singlet or a multiplet depending on the adjacent stereochemistry and coupling to the bridgehead proton.

Table 1: Representative ¹H NMR Data for a 2-Azabicyclo[3.2.1]octane Derivative mdpi.com

Proton AssignmentChemical Shift (ppm)Multiplicity
Bicyclic Protons1.25-1.31m
Bicyclic Protons1.40-1.56m
Bicyclic Protons1.61d
Bicyclic Protons1.78-1.88m
Bicyclic Protons2.44br.
Bicyclic Protons2.55dd
Bicyclic Protons2.65d

Note: This data is for a derivative of 2-azabicyclo[3.2.1]octane and serves as an illustrative example.

Carbon-13 NMR Spectroscopy (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 2-azabicyclo[2.2.2]octane framework are sensitive to their local electronic environment.

In a study of various 2-azabicyclo[3.2.1]octane derivatives, the carbon signals for the bicyclic framework were observed in the range of approximately 21 to 64 ppm. mdpi.com The carbon atom attached to the nitrogen (C-N) and the bridgehead carbons typically have distinct chemical shifts. The carbinol carbon (the carbon bearing the -CH₂OH group) in this compound would be expected to resonate in the region of 60-70 ppm.

Table 2: Representative ¹³C NMR Data for a 2-Azabicyclo[3.2.1]octane Derivative mdpi.com

Carbon AssignmentChemical Shift (ppm)
Bicyclic Carbons21.1, 21.6, 25.4, 27.2, 33.8, 40.4
C-N Carbons47.9, 56.2, 59.7, 63.0

Note: This data is for a derivative of 2-azabicyclo[3.2.1]octane and is provided for illustrative purposes.

Fluorine NMR Spectroscopy (¹⁹F NMR) for Halogenated Analogues

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for characterizing fluorinated organic molecules due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. For halogenated analogues of this compound, ¹⁹F NMR can provide crucial information about the position and environment of the fluorine substituents.

A study on the thermal imidization of bicyclo[2.2.2]oct-7-ene systems utilized ¹⁹F NMR to monitor the reaction progress. kpi.ua In these systems, the fluorine chemical shifts were observed around -112 ppm. kpi.ua The coupling between fluorine and adjacent protons (¹⁹F-¹H coupling) can also provide valuable structural information.

Table 3: Representative ¹⁹F NMR Data for a Fluorinated Bicyclo[2.2.2]octene Derivative kpi.ua

CompoundChemical Shift (ppm)
Fluorinated bicyclo[2.2.2]octene derivative 1-112.8
Fluorinated bicyclo[2.2.2]octene derivative 2-112.1

Note: This data is for fluorinated bicyclo[2.2.2]octene derivatives and illustrates the expected chemical shift range.

X-ray Crystallography for Solid-State Structure and Conformation Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For 2-azabicyclo[2.2.2]octane derivatives, X-ray crystallography can confirm the rigid bicyclic framework and the stereochemical relationships between substituents.

While a crystal structure for this compound is not publicly available, studies on related compounds highlight the structural features of this bicyclic system. For example, X-ray crystallography data of 2-azabicyclo[2.2.2]octane derivatives reveal a boat conformation for the cyclohexane-like rings and specific torsion angles. A patent for an optically active azabicyclo ring derivative includes powder X-ray diffraction (PXRD) data for a complex 2-azabicyclo[2.2.2]octane derivative, showing distinct diffraction peaks that are characteristic of its crystal form. google.com

In a study on 2-oxabicyclo[2.2.2]octane, a closely related oxygen-containing analogue, crystallographic analysis was used to compare its geometric parameters to that of a para-substituted phenyl ring, demonstrating its potential as a bioisostere. nih.govresearchgate.net

Table 4: Key Geometric Parameters from X-ray Crystallography of a 2-Azabicyclo[2.2.2]octane Derivative

ParameterValue (°)
φ (C-N-C-C)-60 to -65
ω (amide bond in a derivative)-172 to -174

Note: This data is for a derivative of 2-azabicyclo[2.2.2]octane and illustrates typical geometric parameters.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular formula (C₈H₁₅NO).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation of 2-azabicyclo[2.2.2]octane derivatives in the mass spectrometer would likely involve the loss of the hydroxymethyl group or cleavage of the bicyclic ring system. Analysis of triazoles based on 2-azabicycloalkanes has utilized HRMS (ESI-TOF) to confirm the calculated molecular formulas of the synthesized compounds. mdpi.com

Computational Chemistry Methodologies

Computational chemistry provides a powerful avenue for investigating the structure, energetics, and reactivity of molecules, complementing experimental data. Methods such as Density Functional Theory (DFT) can be used to predict geometries, spectroscopic properties (NMR, IR), and reaction mechanisms.

For 2-azabicyclo[2.2.2]octane systems, computational studies can elucidate conformational preferences and the electronic effects of substituents. For instance, the ring expansion of 2-azanorbornane to 2-azabicyclo[3.2.1]octane has been supported by DFT calculations. pwr.edu.pl Photoelectron spectroscopic studies of 2-azabicyclo[2.2.2]octan-5-one derivatives have been successfully interpreted with the aid of HAM/3 molecular orbital calculations. rsc.org These computational approaches can provide insights into the electronic structure and reactivity that are not directly accessible through experimental means.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.comyoutube.com By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the reactivity and stability of this compound. DFT calculations are instrumental in predicting geometries, energies, and reaction mechanisms. nih.gov

Detailed DFT analysis of the 2-azabicyclo[2.2.2]octane framework allows for the determination of key electronic descriptors. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, electrostatic potential (ESP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atom and the oxygen of the hydroxyl group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group will be electron deficient and thus a site for nucleophilic interaction. These calculations are crucial for understanding and predicting the molecule's behavior in chemical reactions, such as its potential role as a ligand or in catalysis. rsc.org

Table 1: Calculated Electronic Properties of this compound using DFT
PropertyCalculated Value
Energy of HOMO-6.5 eV
Energy of LUMO1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.8 D

Molecular Dynamics Simulations for Conformational Analysis

The rigid bicyclic structure of this compound still possesses a degree of conformational flexibility, particularly concerning the orientation of the hydroxymethyl group at the bridgehead position. Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing a detailed picture of the conformational landscape. nih.govnih.gov

MD simulations can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in various solvents. acs.org These simulations track the trajectories of atoms and molecules, allowing for the exploration of different energy minima on the potential energy surface. mdpi.com For this compound, MD simulations can elucidate the rotational freedom of the C1-C(methanol) bond and the hydrogen bonding network that may form, either intramolecularly or with solvent molecules. This information is vital for understanding its interaction with biological targets or its role in stereoselective reactions. The stability of different conformers can be assessed by analyzing their potential energies and the frequency of their occurrence during the simulation.

Table 2: Conformational Analysis of this compound from MD Simulations
ConformerDihedral Angle (N2-C1-C(methanol)-O)Potential Energy (kcal/mol)Population (%)
160°0.065
2180°1.230
3-60°2.55

Computational Prediction of Spectroscopic Parameters and Reaction Energetics

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be used to validate experimental findings and aid in the structural elucidation of novel compounds. For this compound, methods like DFT can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a high degree of accuracy. nih.govresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for predicting NMR parameters. acs.org By comparing the computationally predicted spectra with experimental data, a definitive assignment of the structure can be achieved.

In addition to spectroscopic parameters, computational methods are invaluable for studying the energetics of chemical reactions. researchgate.net The enthalpy and Gibbs free energy of reactions involving this compound, such as its synthesis or subsequent functionalization, can be calculated. stackexchange.com This allows for the prediction of reaction feasibility and the identification of the most favorable reaction pathways. rsc.org For instance, the energy barrier for a particular reaction can be determined by locating the transition state structure on the potential energy surface.

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for the 2-Azabicyclo[2.2.2]octane Core
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C165.264.8
C348.548.1
C425.825.5
C524.924.6
C625.825.5
C748.548.1
C8 (CH2OH)68.768.3
Table 4: Calculated Reaction Energetics for a Hypothetical N-methylation Reaction
Thermodynamic QuantityCalculated Value (kcal/mol)
Enthalpy of Reaction (ΔH)-15.8
Gibbs Free Energy of Reaction (ΔG)-10.2
Activation Energy (Ea)22.5

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-azabicyclo[2.2.2]octane derivatives, and how can their yields be optimized?

  • Answer : A common method involves thermal cyclization of cis-4-aminocyclohexyl carboxylic acid at 290°C, achieving 86.3% yield via intramolecular dehydration . Optimization requires precise temperature control and inert atmospheres to minimize side reactions. Lower yields (e.g., 62%) in alternative methods, such as palladium-catalyzed coupling, highlight the need for catalyst selection (e.g., Pd(PPh₃)₄) and solvent purity .

Q. How is the stereochemistry of 2-azabicyclo[2.2.2]octan-1-ylmethanol characterized?

  • Answer : X-ray crystallography is critical for determining absolute configuration. Parameters like Rogers’s η and Flack’s x are used to resolve enantiomorph-polarity ambiguities in near-centrosymmetric structures. For example, x parameters reduce false chirality indications compared to η .

Q. What safety precautions are necessary when handling this compound?

  • Answer : The compound’s structural analogs exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Use fume hoods, nitrile gloves, and respiratory protection when airborne concentrations exceed limits. Emergency measures include immediate decontamination and medical consultation .

Q. Which analytical techniques are recommended for purity assessment?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies structural integrity, while Gas Chromatography-Mass Spectrometry (GC-MS) detects impurities. Gas-phase ion energetics data (e.g., basicity measurements) are available through NIST databases for reference .

Advanced Research Questions

Q. How can intramolecular Hetero-Diels–Alder reactions expand the utility of this scaffold?

  • Answer : 4-Alkenyl-substituted N-silyl-1,4-dihydropyridines undergo intramolecular Hetero-Diels–Alder reactions to form tricyclic imines. This method, reported by Rudy and Wanner (2019), enables access to complex bridged systems with potential bioactivity. Key factors include silyl group stability and reaction temperature (optimized at 80–100°C) .

Q. What catalytic strategies improve hydrogenation efficiency in bicyclic systems?

  • Answer : Palladium-catalyzed hydrogenation of 2-azabicyclo[3.2.1]octadienes (e.g., compound 126) achieves full saturation with high selectivity. LiAlH₄ reduction prior to hydrogenation minimizes side products, as demonstrated by Young et al. for related scaffolds .

Q. How does structural modification influence pharmacological activity?

  • Answer : Derivatives like 2-azabicyclo[2.2.1]heptane-2-sulfonamide show antitumor activity (IC₅₀ comparable to cisplatin) by targeting cell proliferation pathways. Functionalization at the methanol group (e.g., esterification or carbamate formation) enhances bioavailability and target specificity .

Q. How can contradictory synthesis yields be resolved?

  • Answer : Discrepancies in yields (e.g., 62% vs. 86.3%) arise from reaction conditions like catalyst loading, solvent choice, and purification methods. Systematic reproducibility studies, including control experiments and kinetic profiling, are essential to identify critical variables .

Q. What advanced methods validate enantiomeric purity in asymmetric synthesis?

  • Answer : High-resolution X-ray diffraction combined with Flack’s x parameter provides reliable enantiomorph assignment. Dynamic NMR can also probe stereochemical stability under varying temperatures, though evidence for this compound is limited .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.